molecular formula C17H16FN5S B15053739 4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 585559-97-3

4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15053739
CAS No.: 585559-97-3
M. Wt: 341.4 g/mol
InChI Key: ZVQBTCCFXXBAFP-ODLFYWEKSA-N
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Description

4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dimethylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyldiimidazole to yield the desired triazole-thione compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole-thione to the corresponding triazole-thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Triazole-thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the presence of the dimethylamino and fluorophenyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Diethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-(Dimethylamino)benzylidene)amino)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-(Dimethylamino)benzylidene)amino)-3-(4-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of 4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, while the dimethylamino group can improve its solubility and interaction with biological targets .

Properties

CAS No.

585559-97-3

Molecular Formula

C17H16FN5S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16FN5S/c1-22(2)15-9-3-12(4-10-15)11-19-23-16(20-21-17(23)24)13-5-7-14(18)8-6-13/h3-11H,1-2H3,(H,21,24)/b19-11-

InChI Key

ZVQBTCCFXXBAFP-ODLFYWEKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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